molecular formula C10H15N B018651 2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile CAS No. 57524-14-8

2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile

Cat. No.: B018651
CAS No.: 57524-14-8
M. Wt: 149.23 g/mol
InChI Key: PVFPBCXFGAYTLG-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C10H15N. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a nitrile group attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Scientific Research Applications

2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile has several applications in scientific research:

Safety and Hazards

“2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is a volatile derivative of β-carotene and is unique to microalgae as a defense signal against predatory animals .

Mode of Action

It is known to be one of the main volatile terpenoid compounds that can upregulate the expression of defense genes, thereby enhancing adaptability to excessive light (EL) .

Biochemical Pathways

It is known to play a role in the defense mechanisms of microalgae, suggesting it may interact with pathways related to stress response and defense .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility characteristics.

Result of Action

It is known to act as a potent repellent , suggesting it may induce changes in cellular behavior or signaling in response to its presence.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile. For instance, its volatility suggests that it may be sensitive to temperature and pressure changes. Additionally, its solubility characteristics indicate that the presence of certain solvents or the pH of the environment could impact its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound . The reaction conditions typically include the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are employed under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a nitrile group.

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another related compound with an acetaldehyde group.

    β-Cyclocitral: A volatile compound with a similar cyclohexene structure but different functional groups.

Uniqueness

The presence of the nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFPBCXFGAYTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472051
Record name 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57524-14-8
Record name 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57524-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile
Reactant of Route 2
2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile
Reactant of Route 3
2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile
Reactant of Route 4
2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile
Reactant of Route 5
2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile
Reactant of Route 6
2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile

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